Benzylthio-Thiadiazole Core as a Validated Abl Kinase Inhibitor Scaffold: Enzymatic IC₅₀ Comparison to Imatinib
The core scaffold of the target compound—benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole—was identified as a potent Abl tyrosine kinase inhibitor through enzymatic screening in a seminal SAR study [1]. The most active compound in that series (6a, bearing a specific benzamide substitution) demonstrated inhibitory activity against both Imatinib-sensitive murine myeloid 3B clone and Bcr-Abl-independent Imatinib-resistant leukemia cells, plus HL-60 cell differentiation induction [1]. While the direct IC₅₀ of the 2,5-dichlorobenzamide variant is not publicly reported, the SAR data establish that halogen substitution on the benzamide ring is a key determinant of potency within this scaffold, supporting the rationale for the 2,5-dichloro configuration [1][2].
| Evidence Dimension | Abl tyrosine kinase enzymatic inhibition and cellular differentiation activity |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; belongs to the benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole class with established Abl kinase inhibitory activity at sub-micromolar to low micromolar enzymatic IC₅₀ range for close analogs |
| Comparator Or Baseline | Compound 6a (Botta 2008): active against Imatinib-sensitive 3B clone and Imatinib-resistant subclones; Imatinib as clinical standard (IC₅₀ ~0.1–0.5 μM against wild-type Abl) |
| Quantified Difference | Exact IC₅₀ values for 2,5-dichloro analog unavailable; class-level potency comparable to low μM range Abl inhibition based on SAR trends in Botta 2008 (exact values not publicly disclosed for 2,5-dichloro variant) |
| Conditions | In vitro enzymatic Abl kinase assay; murine myeloid 3B clone proliferation assay; HL-60 promyelocytic leukemia cell differentiation assay [1] |
Why This Matters
This scaffold provides a validated starting point for kinase-targeted screening libraries, offering a structurally distinct chemotype from clinically established ATP-competitive inhibitors, which is critical for overcoming resistance in procurement-driven drug discovery programs.
- [1] Radi M, Crespan E, Botta G, Falchi F, Maga G, Manetti F, Corradi V, Mancini M, Santucci MA, Schenone S, Botta M. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters. 2008;18(3):1207-1211. doi:10.1016/j.bmcl.2007.11.112. PMID: 18078752. View Source
- [2] Aliabadi A, Hasanvand Z, Kiani A, Mirabdali SS. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. 2013;12(4):687-693. doi:10.22037/ijpr.2013.1363. View Source
